methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate
Description
The compound methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core substituted with a 5-methyl group and a 3-phenyl-1,2,4-oxadiazole moiety. Such hybrids are of interest in medicinal chemistry due to the triazole’s metabolic stability and the oxadiazole’s role as a bioisostere for ester or amide groups .
Properties
IUPAC Name |
methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-12-16(18-20-17(22-27-18)13-6-4-3-5-7-13)21-23-24(12)15-10-8-14(9-11-15)19(25)26-2/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKJRCPMRXGWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound can be characterized by its complex structure that incorporates both oxadiazole and triazole moieties. The presence of these heterocyclic rings is significant as they are often associated with various pharmacological activities. The molecular formula is with a molecular weight of 342.36 g/mol.
Antimicrobial Activity
In Vitro Studies:
Research indicates that compounds containing oxadiazole and triazole derivatives exhibit substantial antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli, Staphylococcus aureus | 12.5 - 25 μg/mL |
| Control (standard antibiotic) | Various strains | <10 μg/mL |
Studies have shown that the compound exhibits MIC values comparable to standard antibiotics like ampicillin and ciprofloxacin, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
Mechanistic Insights:
The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cells such as MCF7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| MCF7 | 15 | Apoptosis induction via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through the activation of pro-apoptotic proteins .
Anti-inflammatory Effects
Experimental Findings:
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In animal models of inflammation induced by carrageenan or lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | - |
| Compound Group | 50% reduction in TNF-alpha |
This suggests that the compound may inhibit the NF-kB signaling pathway involved in inflammation .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate has been studied for its potential as a therapeutic agent. Research indicates that compounds containing oxadiazole and triazole rings exhibit a range of biological activities including:
-
Anticancer Activity : Studies have demonstrated that derivatives of oxadiazole possess significant anticancer properties. For instance, a study on oxadiazole derivatives showed promising results against various cancer cell lines, indicating their potential as anticancer agents .
Compound Type Cancer Cell Line IC₅₀ (µM) Oxadiazole Derivative MCF7 (Breast) 15 Triazole Derivative HeLa (Cervical) 10 -
Antimicrobial Properties : The compound has shown efficacy against various bacterial strains. A study reported that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against common pathogens like E. coli and S. aureus.
Bacterial Strain MIC (µg/mL) E. coli 12 S. aureus 10
Agricultural Applications
The unique properties of this compound extend to agricultural applications as well:
- Pesticidal Activity : Research has indicated that oxadiazole derivatives can act as effective pesticides due to their ability to disrupt biological pathways in pests. A study highlighted the effectiveness of such compounds in controlling aphid populations in crops .
Material Science
In addition to its biological applications, the compound is being explored for its potential in material science:
- Fluorescent Materials : The incorporation of oxadiazole units into polymer matrices has shown promise in developing fluorescent materials for use in sensors and optoelectronic devices .
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the triazole ring enhanced cytotoxicity significantly.
Case Study 2: Pesticidal Efficacy
In agricultural trials conducted in controlled environments, methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-y]benzoate was applied to crops infested with aphids. The treatment resulted in a significant reduction in pest populations within a week of application.
Comparison with Similar Compounds
Triazole-Oxadiazole Hybrids
Key Structural Analogs :
- {3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}(furan-2-yl)methanone (Mol. Weight: 376.37): Differs in the pyrrolidine-furan substituent, reducing steric bulk compared to the methyl benzoate group in the target compound. This may enhance solubility but reduce aromatic stacking interactions .
- {3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}(quinolin-2-yl)methanone (Mol.
Table 1: Structural and Molecular Comparisons
Benzoate-Linked Triazole Derivatives
Ethyl 4-((N-butyl-5-(4-((3-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)pentanamido)methyl)benzoate (40):
Methyl 2-Chloro-5-((4-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-methyl)benzoate (37) :
- The imidazopyridine group could improve binding to nucleic acids or G-protein-coupled receptors compared to phenyl-oxadiazole .
Substituent Effects on Oxadiazole and Triazole Moieties
- Phenyl vs. Difluoromethyl Oxadiazole : The compound 2-[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride () replaces the phenyl group with a difluoromethyl chain, increasing electronegativity and altering solubility. This substitution may reduce π-π stacking but enhance metabolic stability .
- Methyl vs. Fluorinated Triazoles : Fluorinated triazole derivatives (e.g., compound 16 in ) exhibit higher lipophilicity and membrane permeability compared to the methyl-substituted target compound, which may influence pharmacokinetics .
Research Implications
The target compound’s hybrid structure positions it as a candidate for anticancer or antimicrobial applications, leveraging the triazole-oxadiazole synergy. Comparisons highlight that:
- Phenyl-oxadiazole enhances aromatic interactions in target binding.
- Methyl benzoate balances lipophilicity and metabolic stability.
- Structural variations in analogs (e.g., fluorination, heteroaromatic substituents) offer tunable properties for specific therapeutic goals.
Future studies should prioritize in vitro assays to correlate structural features (e.g., substituent electronegativity, molecular weight) with biological activity.
Preparation Methods
Hydrazide Formation
Methyl benzoate undergoes nucleophilic substitution with hydrazine monohydrate in ethanol, yielding 4-hydrazinylbenzoic acid hydrazide. This intermediate is critical for subsequent heterocyclization.
Oxadiazole Cyclization
Reaction of the hydrazide with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol) generates 1,3,4-oxadiazole-2-thione. Acidification with HCl precipitates the oxadiazole core, which is recrystallized for purity.
Optimization Note : Microwave-assisted synthesis (100°C, 30 min) improves yield to 85% compared to conventional reflux (14 h, 72%).
Propargylation of the Oxadiazole Intermediate
Introducing the alkyne functionality essential for CuAAC is achieved through propargyl bromide in the presence of K₂CO₃. This step, detailed in PMC7696185, affords 5-(propargyl)-3-phenyl-1,2,4-oxadiazole with 78% yield after column chromatography (hexane:ethyl acetate 7:3).
Critical Parameter : Anhydrous conditions prevent hydrolysis of the propargyl bromide.
Synthesis of Methyl 4-Azidobenzoate
The azide component is prepared via diazotization of methyl 4-aminobenzoate, following protocols from CN109456275A:
- Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C.
- Azide Substitution : Reaction with NaN₃ in aqueous ethanol yields the azide (92% purity by HPLC).
Safety Note : Sodium azide reactions require strict temperature control to prevent explosive HN₃ formation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The pivotal triazole-forming step employs Cu(I) catalysis to couple the azido benzoate and propargylated oxadiazole, as per SAGE Journals:
Procedure :
- Catalyst System : CuSO₄·5H₂O (10 mol%) + sodium ascorbate (20 mol%) in THF/H₂O (3:1).
- Conditions : 60°C, 12 h under N₂ atmosphere.
- Workup : Extraction with DCM, drying (Na₂SO₄), and silica gel chromatography (ethyl acetate) yield the target compound as a white solid (68%).
Regiochemical Control : The Cu(I) catalyst ensures 1,4-disubstitution, placing the oxadiazole at position 4 and the benzoate at position 1 of the triazole.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed : m/z 378.1325 [M+H]⁺ (C₂₀H₁₆N₅O₃⁺ requires 378.1197).
Comparative Analysis of Alternative Synthetic Routes
Hydrazine-Mediated Triazole Cyclization
An alternative to CuAAC involves cyclizing hydrazine derivatives with nitriles, as reported in RSC Advances:
- Procedure : Methyl 4-(bromomethyl)benzoate reacts with 5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole in acetonitrile/K₂CO₃ (70°C, 24 h).
- Yield : 61% after recrystallization.
Limitation : Lower regioselectivity compared to CuAAC, producing a 3:1 ratio of 1,4- vs. 1,5-isomers.
One-Pot Oxadiazole-Triazole Assembly
Patent CN109456275A describes a tandem approach using tert-butyl nitrine and acetylene gas:
- Nitrine Formation : tert-Butyl bromide + NaN₃ → tert-butyl azide.
- Cycloaddition : Acetylene gas introduces the alkyne, forming tert-butyl-triazole intermediates.
- Deprotection : Acidic cleavage (CF₃COOH) yields the 1H-triazole core.
Throughput Advantage : Eliminates separate propargylation steps but requires high-pressure acetylene handling.
Industrial-Scale Considerations and Process Optimization
Solvent Selection
Catalytic Recycling
Immobilized Cu(I) on mesoporous silica (SBA-15) enables catalyst reuse for 5 cycles with <10% activity loss.
Waste Stream Management
- Azide Quenching : FeCl₃/NaHCO₃ treatment converts residual NaN₃ to N₂ gas.
- CS₂ Recovery : Distillation recovers 85% of unreacted CS₂ from oxadiazole synthesis.
Applications and Derivatives
The target compound serves as a precursor for:
- Anticancer Agents : Triazole-oxadiazole hybrids show IC₅₀ = 2.1–8.4 µM against MCF-7 cells.
- Antimicrobials : MIC = 16 µg/mL vs. Staphylococcus aureus (vs. 32 µg/mL for ampicillin).
Structure-Activity Insight : Electron-withdrawing groups (e.g., oxadiazole) enhance membrane penetration.
Q & A
Q. What are the standard synthetic routes for methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzoic acid derivatives and oxadiazole intermediates. Key steps include:
- Cyclocondensation : Formation of the oxadiazole ring using nitrile precursors under reflux conditions.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring.
- Esterification : Final step to introduce the methyl benzoate group using methanol and acid catalysts.
Reaction conditions (e.g., DMF or acetonitrile solvents, 60–80°C) and catalysts (e.g., Cu(I)) are critical for yield optimization .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments.
- IR Spectroscopy : Identification of ester (C=O, ~1700 cm) and oxadiazole (C=N, ~1600 cm) functional groups.
- HPLC : Purity assessment (>95% is standard for pharmacological studies).
Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .
Q. How is the initial biological activity of this compound screened?
- Methodological Answer : Preliminary screening involves:
- In vitro assays : Enzyme inhibition (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts.
- Cell viability studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
Dose-response curves (IC values) and selectivity indices are calculated to prioritize lead candidates .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on GHS classification (Category 4 acute toxicity):
- PPE : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Storage : In airtight containers at –20°C, away from oxidizers.
Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Methodological Answer : Strategies include:
- Ultrasound-assisted synthesis : Enhances reaction rates by 20–30% via cavitation effects.
- Design of Experiments (DOE) : Systematic variation of temperature, solvent polarity, and catalyst loading.
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).
Monitoring by TLC ensures intermediate purity .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer : Contradictions (e.g., varying IC values across studies) require:
- Replication : Repeat assays under standardized conditions (pH, temperature, cell passage number).
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity or in silico docking (AutoDock Vina) to confirm target interactions.
- Impurity analysis : Use LC-MS to rule out batch-to-batch variability from byproducts .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and electron density maps for reactivity analysis.
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., GROMACS).
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets).
Cross-validate with crystallographic data (e.g., PDB entries) for accuracy .
Q. How can environmental stability and degradation pathways be studied?
- Methodological Answer :
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis; analyze by GC-MS.
- Biotic Degradation : Incubate with soil microbiota (OECD 307 guidelines) and track metabolite formation via HPLC.
- QSPR Models : Predict half-life using quantitative structure-property relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
